[(2-Chloroethenyl)sulfanyl]benzene
Description
Significance and Research Context of Halogenated Vinyl Thioethers
Halogenated vinyl thioethers belong to a broader class of compounds known as vinyl halides and vinyl sulfides, both of which are recognized as important structural motifs and synthetic intermediates. researchgate.netnih.gov The significance of these compounds lies in their ability to participate in a wide array of chemical transformations, making them valuable precursors for a diverse range of organic molecules, including natural products, pharmaceuticals, and advanced materials. nih.govnih.gov
Vinyl halides, for instance, are known to undergo various cross-coupling reactions, which are fundamental C-C bond-forming reactions in organic synthesis. acs.org These reactions have been successfully applied in the synthesis of complex molecules and drug candidates. acs.org The development of nickel- and palladium-catalyzed cross-coupling reactions has further expanded the utility of vinyl halides, including the less reactive vinyl chlorides. organic-chemistry.orgnih.gov
Similarly, vinyl sulfides are versatile building blocks in organic synthesis. researchgate.netnih.govorganic-chemistry.org They can act as equivalents of other functional groups and participate in reactions such as Michael additions. libretexts.org The synthesis of vinyl sulfides has been the subject of extensive research, with numerous methods developed for their preparation. These methods often involve the use of transition metal catalysts, such as palladium, copper, and iron, to facilitate the coupling of thiols with vinyl halides or alkynes. organic-chemistry.orgacs.orgrsc.org Recent advancements have also led to the development of metal-free synthetic routes. researchgate.netnih.govlibretexts.org
The presence of both a halogen and a thioether group in halogenated vinyl thioethers like [(2-Chloroethenyl)sulfanyl]benzene suggests a dual reactivity. The vinyl halide moiety can participate in cross-coupling reactions, while the vinyl sulfide (B99878) portion offers opportunities for further functionalization, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, which are themselves valuable synthetic intermediates. This dual functionality makes them attractive targets for synthetic chemists looking to build molecular complexity efficiently.
Overview of Prior Research on Related Phenyl Vinyl Sulfide Analogues
A comprehensive understanding of the potential of this compound can be gleaned from the extensive research conducted on its parent compound, phenyl vinyl sulfide. Phenyl vinyl sulfide is recognized for its utility as an electron-rich alkene in various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions. orgsyn.org This reactivity allows for the construction of a variety of cyclic and heterocyclic systems.
Furthermore, the vinyl proton alpha to the sulfur atom in phenyl vinyl sulfide can be removed by a strong base to generate an α-metallated sulfide. This nucleophilic species can then react with a range of electrophiles, providing a pathway to a diverse array of substituted vinyl sulfides. orgsyn.org Phenyl vinyl sulfide also serves as a convenient precursor to the synthetically useful phenyl vinyl sulfoxide and phenyl vinyl sulfone, which exhibit different reactivity profiles and have been employed in a variety of synthetic applications. orgsyn.org
The synthesis of phenyl vinyl sulfide and its analogues has been achieved through several methods. A common approach involves the reaction of a thiol with a vinyl halide, often catalyzed by a transition metal. organic-chemistry.orgacs.org For instance, iron-catalyzed coupling reactions of thiols with alkyl vinyl halides have been reported to produce vinyl sulfides in good yields. acs.org Palladium and copper catalysts are also widely used for this transformation. organic-chemistry.org Additionally, radical-mediated reactions of vinyl halides with thiols have emerged as an effective method for the formation of vinyl sulfides. researchgate.net
The table below summarizes some of the key physical and chemical properties of compounds related to this compound, providing a comparative context for its expected characteristics.
| Property | Phenyl Vinyl Sulfide | [(2-Chloroethyl)sulfanyl]benzene | Benzene (B151609), (2-chloroethenyl)- |
| CAS Number | 1822-73-7 | 5535-49-9 | 622-25-3 |
| Molecular Formula | C₈H₈S | C₈H₉ClS | C₈H₇Cl |
| Molecular Weight | 136.22 g/mol | 172.67 g/mol | 138.59 g/mol |
| Boiling Point | 80-84 °C at 11-12 mmHg | 90-91 °C at 1 mmHg | Not available |
| Density | Not available | 1.174 g/mL | Not available |
| Refractive Index | Not available | 1.5830 | Not available |
This table presents data for related compounds to provide a predictive context for the properties of this compound. orgsyn.orgchemsynthesis.comnist.govnist.gov
The following table outlines selected synthetic methods for the preparation of vinyl sulfides, which could potentially be adapted for the synthesis of this compound.
| Reaction Type | Catalysts/Reagents | Key Features |
| Cross-Coupling of Thiols and Vinyl Halides | FeCl₃/xantphos | Effective for alkyl vinyl iodides and bromides. acs.org |
| Cross-Coupling of Thiols and Vinyl Halides | CuO nanoparticles | Ligand-free conditions, excellent yields, retention of stereochemistry. organic-chemistry.org |
| Radical-mediated C-S Bond Formation | Photoredox catalysis | Metal-free, tolerates vinyl chlorides. researchgate.net |
| Hydrothiolation of Alkynes | Cesium carbonate/TEMPO | High Z-selectivity. organic-chemistry.org |
This table summarizes various synthetic strategies for forming the vinyl sulfide linkage.
Structure
3D Structure
Properties
CAS No. |
26620-11-1 |
|---|---|
Molecular Formula |
C8H7ClS |
Molecular Weight |
170.66 g/mol |
IUPAC Name |
2-chloroethenylsulfanylbenzene |
InChI |
InChI=1S/C8H7ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-7H |
InChI Key |
VFVNQEUFXKOCNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC=CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloroethenyl Sulfanyl Benzene
Direct Functionalization and Halogenation Approaches to Chloroethenyl Thioethers
Direct functionalization strategies aim to introduce the chlorine atom onto a pre-existing phenyl vinyl thioether scaffold. Thioethers can act as directing groups in various transition-metal-catalyzed C-H functionalization reactions. nih.gov The internal sulfur atom can coordinate to a transition metal, facilitating the activation and subsequent functionalization of a nearby C-H bond. nih.gov For the synthesis of [(2-Chloroethenyl)sulfanyl]benzene, this would involve the selective chlorination of the vinyl C-H bond in phenyl vinyl thioether.
Another approach is the halogenation of a precursor compound. For instance, the chlorination of ethylbenzene (B125841) can be achieved using sulfuryl chloride in the presence of an initiator like benzoyl peroxide or azo-bis-isobutyronitrile, yielding (2-chloroethyl)benzene. prepchem.com A similar strategy could potentially be adapted for the synthesis of the target molecule, starting from a suitable precursor.
Nucleophilic Substitution Strategies for C-S Bond Formation
The formation of the crucial C-S bond in this compound can be achieved through nucleophilic substitution reactions. One possible route involves the reaction of a thiophenol salt (a sulfur nucleophile) with a suitable 1,2-dihaloethene. The presence of electron-withdrawing groups on an aromatic ring can enhance the rate of nucleophilic substitution. libretexts.org
A two-step mechanism is generally proposed for such reactions, involving the initial addition of the nucleophile to the aromatic ring, followed by the elimination of a leaving group. libretexts.org While this is more common for aryl halides, analogous principles can apply to activated vinyl halides. The synthesis of certain aryl nitriles has been achieved through a nickel-catalyzed cyanation of aryl thioethers, which involves a C-S bond activation followed by a C-C bond formation. acs.org This highlights the possibility of cleaving and forming C-S bonds under specific catalytic conditions.
A study on the ipso-nucleophilic substitution of 2,4-dinitrobenzene sulfonic acid with active methylene (B1212753) compounds demonstrates C-C bond formation under mild, metal-free conditions. nih.gov This principle of ipso-substitution, where the leaving group is not a halide, could be explored for C-S bond formation as well.
Transition Metal-Catalyzed Cross-Coupling Routes to Vinyl Thioethers
Transition metal catalysis offers powerful and versatile methods for the construction of C-S bonds, providing access to a wide range of vinyl thioethers with high efficiency and functional group tolerance.
Palladium catalysts are widely used for the formation of carbon-sulfur bonds. The cross-coupling of thiols with aryl or vinyl halides is a prominent method for synthesizing thioethers. acs.org A palladium complex derived from an air-stable H-phosphonate has been shown to efficiently catalyze various cross-coupling reactions of aryl and vinyl chlorides. rsc.org This suggests that a similar catalytic system could be employed for the synthesis of this compound from thiophenol and a dichloroethene.
Recent advancements have also focused on using more accessible thiol precursors. For example, thioacetates can be deprotected in situ to generate the nucleophilic thiol for palladium-catalyzed cross-coupling with aryl halides. acs.org A catalytic protocol for the synthesis of thioesters from aryl, vinyl, and benzyl (B1604629) bromides has been developed using a palladium catalyst, demonstrating the versatility of this approach for various substrates. nih.gov
Table 1: Examples of Palladium-Catalyzed C-S Bond Formation
| Substrates | Catalyst System | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Halides, Thioacetates | tBuBrettPhos Pd G3 | Cs2CO3, MeOH, 30-55 °C | Aryl Thioethers | High | acs.org |
| Aryl/Vinyl Bromides, Thiols | Pd(PhCN)2Cl2/Xantphos | NaOAc, Anisole, 120 °C | Thioesters | High | nih.gov |
| Aryl/Vinyl Chlorides, Stannanes | Pd complex with TADDOLP(O)H | - | Cross-coupled products | - | rsc.org |
Copper-mediated reactions provide a cost-effective and efficient alternative for the synthesis of vinyl thioethers. A notable method involves the copper-mediated trifluoromethylthiolation of vinyl bromides, which yields vinyl trifluoromethyl thioethers in good to high yields. acs.orgnih.govacs.org This reaction demonstrates a broad substrate scope and tolerates various functional groups. acs.orgnih.gov The success of this methodology suggests that a similar copper-mediated approach could be adapted for the reaction of thiophenol with a suitable chloro-substituted vinyl bromide to form the desired product.
Copper(I) iodide has been used to catalyze the regioselective hydrothiolation of terminal alkynes and alkenes, leading to the formation of vinyl sulfides and thioethers under mild conditions. rsc.orgrsc.org This method is attractive due to the absence of expensive ligands and additives. rsc.orgrsc.org
Table 2: Examples of Copper-Mediated C-S Bond Formation
| Substrates | Catalyst/Reagent | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Vinyl Bromides, (bpy)Cu(SCF3) | - | - | Vinyl Trifluoromethyl Thioethers | Good to Excellent | acs.orgacs.org |
| Terminal Alkynes/Alkenes, 4-Hydroxydithiocoumarins | CuI | Mild conditions | Vinyl Sulfides and Thioethers | Good | rsc.orgrsc.org |
Nickel catalysis has emerged as a powerful tool for C-S cross-coupling reactions, often providing complementary reactivity to palladium and copper. A nickel-catalyzed method for the thiolation of aryl bromides using disulfides has been developed, which is facilitated by ball milling and exhibits remarkable functional group tolerance. rsc.org
For sterically demanding substrates, specific nickel-phosphine complexes have been shown to be effective. For instance, the use of flexible bidentate phosphine (B1218219) ligands enables the nickel-catalyzed cross-coupling of alkyl thiols with sterically hindered aryl triflates. rsc.org Furthermore, a nickel-catalyzed carbonylative synthesis of α,β-unsaturated thioesters from vinyl triflates has been reported, showcasing the potential of nickel in functionalizing vinyl systems. acs.org The development of water-soluble nickel-Schiff base complexes also points towards more environmentally friendly C-S cross-coupling reactions. researchgate.net
Table 3: Examples of Nickel-Catalyzed C-S Bond Formation
| Substrates | Catalyst System | Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aryl Bromides, Disulfides | Ni catalyst | Ball milling | Thioethers | - | rsc.org |
| Aryl Triflates, Alkyl Thiols | Ni(cod)2/DPEphos or dppbz | - | Aryl Alkyl Thioethers | - | rsc.org |
| Aryl Iodides, Aryl Ethanethioates | Ni catalyst | Reductive coupling | Diaryl Sulfides | - | researchgate.net |
| Aryl Thioethers, Zn(CN)2 | Ni(COD)2/dcype | KOAc, 1,4-dioxane, 110 °C | Aryl Nitriles | Excellent | acs.org |
Phase Transfer Catalysis in the Synthesis of Substituted Thioethers
Phase transfer catalysis (PTC) is a valuable technique for facilitating reactions between reagents that are in different immiscible phases. slideshare.netyoutube.com In the context of thioether synthesis, PTC can be used to transfer a thiolate anion from an aqueous phase to an organic phase where it can react with an organic electrophile, such as a chloro-substituted ethene. nitrkl.ac.in Common phase transfer catalysts include quaternary ammonium (B1175870) and phosphonium (B103445) salts. slideshare.net
The advantages of solid-liquid PTC include controlled reaction temperatures and high selectivity, often leading to increased reaction rates and yields compared to liquid-liquid PTC. crdeepjournal.org This methodology has been successfully applied to various C, N, O, and S-alkylation reactions. crdeepjournal.org For the synthesis of this compound, a phase transfer catalyst could facilitate the reaction between sodium thiophenoxide (solid or in aqueous solution) and a dichloroethene in an organic solvent.
Alternative Approaches to this compound via Thiolane Intermediates
The synthesis of this compound through pathways involving thiolane, a saturated five-membered cyclic thioether, represents an innovative approach. While direct conversion of thiolane to the target compound is a complex transformation, researchers are investigating multi-step strategies that leverage the reactivity of the thiolane ring.
One conceptual approach involves the ring-opening of thiolane to generate a functionalized linear thioether, which can then be further modified to introduce the chloroethenyl group. The ring-opening of cyclic thioethers like thiolane can be achieved under various conditions, often involving electrophilic or nucleophilic attack. For instance, the reaction of thiolane with electrophiles can lead to the formation of sulfonium (B1226848) salts, which can then undergo subsequent reactions.
Following the generation of a suitable acyclic intermediate, such as a 4-halobutyl phenyl sulfide (B99878), the next critical step would be the introduction of the chloro-substituted double bond. This could potentially be achieved through a sequence of elimination and substitution reactions. However, direct and high-yield methods for this specific transformation starting from a thiolane-derived precursor are still under investigation and not yet well-documented in publicly available scientific literature.
Current research efforts are directed towards optimizing the conditions for both the ring-opening of thiolane and the subsequent formation of the chloroethenyl moiety to develop a viable and efficient synthetic route.
Stereoselective Synthesis and Geometric Isomer Control of Chloroethenyl Thioethers
The geometric isomerism of the chloroethenyl group in this compound, existing as either the (E)- or (Z)-isomer, is a critical aspect of its synthesis, as the properties and reactivity of each isomer can differ significantly. Consequently, developing stereoselective synthetic methods to obtain a single, desired isomer is a key focus of research.
Several strategies are being explored to control the stereochemical outcome of the carbon-carbon double bond in chloroethenyl thioethers. These methods often rely on the stereospecificity or stereoselectivity of the reaction used to create the vinyl sulfide linkage.
Synthesis of (Z)-Isomers: The synthesis of (Z)-vinyl sulfides can often be achieved with high stereoselectivity through the addition of thiols to alkynes. For instance, the reaction of a thiol with an arylpropiolic acid in the presence of a copper(I) iodide catalyst and cesium carbonate has been shown to produce (Z)-vinyl sulfides with high stereoselectivity via a decarboxylative cross-coupling. organic-chemistry.org Another approach involves the reaction of an alkyne with an alkanethiol in the presence of a catalytic amount of cesium carbonate and a radical inhibitor, which also yields the (Z)-isomer with high selectivity. organic-chemistry.org A sulfonium salt formation-triggered phenoxythiolation of terminal alkynes with phenols and sulfoxides has also been reported to yield (Z)-selective products. rsc.org
Synthesis of (E)-Isomers: The synthesis of (E)-vinyl sulfides can be accomplished through various methods. One notable strategy is the anti-Markovnikov hydrothiolation of aromatic alkynes with thiophenols, which can be catalyzed by β-cyclodextrin in water to give (E)-vinyl sulfides in excellent yields. organic-chemistry.org
Stereospecific Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions of alkenyl halides with thiols have been developed that proceed with retention of stereochemistry. organic-chemistry.org This means that the geometry of the starting alkenyl halide is preserved in the final vinyl sulfide product, allowing for the synthesis of either the (E) or (Z) isomer, provided the corresponding stereochemically pure alkenyl halide is available. Similarly, copper-catalyzed cross-coupling reactions of vinyl halides with thiols under ligand-free conditions have also been shown to produce vinyl sulfides with retention of stereochemistry. organic-chemistry.org
The table below summarizes some of the methodologies for the stereoselective synthesis of vinyl sulfides:
| Method | Isomer | Catalyst/Reagents | Key Features |
| Decarboxylative Cross-Coupling | Z | CuI, Cs₂CO₃ | High stereoselectivity for Z-isomers from arylpropiolic acids and thiols. organic-chemistry.org |
| Thiol-Alkyne Addition | Z | Cs₂CO₃, TEMPO | High Z-selectivity in the addition of alkanethiols to alkynes. organic-chemistry.org |
| Phenoxythiolation of Alkynes | Z | - | Regio- and Z-stereoselective synthesis of sulfur-containing aryl alkenyl ethers. rsc.org |
| Hydrothiolation of Alkynes | E | β-Cyclodextrin | Anti-Markovnikov addition of thiophenols to aromatic alkynes in water. organic-chemistry.org |
| Palladium-Catalyzed Cross-Coupling | Retention | Pd complexes (e.g., with dppf ligand) | High yields and broad scope with retention of stereochemistry from alkenyl bromides. organic-chemistry.org |
| Copper-Catalyzed Cross-Coupling | Retention | CuO nanoparticles | Ligand-free conditions with retention of stereochemistry from vinyl halides. organic-chemistry.org |
The ongoing development of these advanced synthetic methodologies is crucial for enabling the efficient and selective production of this compound and its geometric isomers, which will facilitate further investigation into their chemical properties and potential applications.
Mechanistic Studies and Reaction Pathways of 2 Chloroethenyl Sulfanyl Benzene
Elucidation of Reaction Mechanisms in C-S Bond Formation
The formation of the C-S bond in vinyl sulfides, such as [(2-Chloroethenyl)sulfanyl]benzene, can be achieved through various synthetic strategies, each with its own distinct reaction mechanism. These methods often involve the reaction of a sulfur-based nucleophile with a vinyl electrophile, or vice versa.
One prominent method for the synthesis of aryl vinyl sulfides is the metal-catalyzed cross-coupling of vinyl halides with thiols. organic-chemistry.org Palladium and copper catalysts are frequently employed for this purpose. nih.gov The general mechanism for a palladium-catalyzed process typically involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. In the context of forming a compound like this compound, this would involve the oxidative addition of a chloroethenyl species to a low-valent palladium complex, followed by transmetalation with a benzene (B151609) thiolate, and subsequent reductive elimination to yield the final product and regenerate the catalyst.
A simple and efficient protocol for the cross-coupling of vinyl halides with thiols has been developed using recyclable copper oxide (CuO) nanoparticles under ligand-free conditions, which allows for the synthesis of various vinyl sulfides with retention of stereochemistry. nih.gov Another approach utilizes a soluble copper(I) catalyst, [Cu(phen)(PPh₃)₂]NO₃, for the palladium-free synthesis of vinyl sulfides, also with retention of stereochemistry. nih.gov
Furthermore, iron-catalyzed cross-coupling reactions of alkyl vinyl halides with thiols have been reported. organic-chemistry.org While many studies have focused on alkyl vinyl iodides, the S-vinylation of vinyl bromides and chlorides is also achievable. organic-chemistry.org
A catalyst-free approach for the construction of vinyl sulfides involves a photochemical reaction between vinyl halides and thiols under basic conditions. brynmawr.edu In-depth mechanistic studies suggest the participation of vinyl and sulfur-centered radicals as intermediates. brynmawr.edu The proposed mechanism involves the formation of a halogen-bonding complex between the vinyl halide and a thiolate anion, which upon irradiation, undergoes a photoinduced electron transfer (PET) to generate the radical intermediates. brynmawr.edu
Investigation of Catalytic Cycles in Metal-Mediated Transformations
The catalytic cycles of metal-mediated transformations leading to vinyl sulfides are a key area of investigation. In palladium-catalyzed reactions, a common cycle is initiated by the oxidative addition of the vinyl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by the coordination and subsequent reaction with the thiol, typically as a thiolate, in a transmetalation step. The final step is reductive elimination from the Pd(II) complex, which forms the C-S bond and regenerates the Pd(0) catalyst.
A study on the palladium-catalyzed synthesis of aryl vinyl sulfides using 1,3-oxathiolanes as vinyl sulfide (B99878) surrogates highlighted a traditional Pd(0)/Pd(II) catalytic cycle. organic-chemistry.org This process involves the slow liberation of a vinyl sulfide anion under basic conditions, which is then trapped by a Pd(0) catalyst that has activated an aryl bromide. organic-chemistry.org
In copper-catalyzed systems, the mechanism can be more varied. For instance, a proposed mechanism for the CuI-catalyzed coupling of vinyl halides with carbazates suggests a sequence of reactions that may involve a rsc.orgrsc.org-sigmatropic rearrangement, analogous to the Fischer indole (B1671886) synthesis. rsc.org
The nature of the ligand plays a crucial role in the efficiency and selectivity of these catalytic cycles. For example, tetraphosphine ligands have been shown to be effective in the Heck reaction of sulfur-containing alkenes with aryl bromides, although vinyl sulfides themselves can act as catalyst poisons. rsc.org
Analysis of Competing Reaction Pathways, Including C-S Bond Activation
In the synthesis and reactions of this compound, several competing reaction pathways can occur, with C-S bond activation being a significant consideration. The C-S bond in aryl vinyl sulfides can be susceptible to cleavage under certain conditions, which can lead to undesired side products or provide opportunities for further functionalization.
A notable example of a competing pathway was observed in the palladium-catalyzed synthesis of aryl vinyl sulfides from 1,3-oxathiolanes. organic-chemistry.org In this system, a competitive C-S bond activation by the palladium catalyst was identified as a significant side reaction. organic-chemistry.org The activation and transformation of C-S bonds in organosulfur compounds is a growing area of research, with both transition-metal-catalyzed and transition-metal-free strategies being developed. acs.org
The reactivity of vinyl sulfides in other transformations also sheds light on potential competing pathways. For instance, in Heck vinylations, vinyl sulfides can act as catalyst poisons, indicating a strong interaction with the metal center that can hinder the desired catalytic cycle. rsc.org The oxidation state of the sulfur atom has been shown to significantly influence the reaction rates and yields in such reactions. rsc.org
Furthermore, the hydrolysis of vinyl sulfides in acidic solutions proceeds via a mechanism analogous to that of vinyl ethers, involving slow proton transfer to the carbon-carbon double bond to form a sulfur-stabilized carbocation. nih.gov This reactivity highlights a potential degradation pathway for this compound in acidic environments.
Kinetic and Thermodynamic Aspects of this compound Reactivity
Detailed kinetic and thermodynamic data specifically for this compound are not extensively available in the public domain. However, general principles and data from related compounds can provide valuable insights.
The rates of metal-catalyzed cross-coupling reactions to form vinyl sulfides are influenced by several factors, including the nature of the metal catalyst, the ligands, the base, the solvent, and the reaction temperature. For instance, in the photochemical synthesis of vinyl sulfides, control experiments revealed that the reaction does not proceed in the absence of light or a base, and the choice of base can significantly impact the yield and diastereomeric ratio. brynmawr.edu
Computational studies on related systems, such as the palladium-catalyzed C-C cross-coupling reactions, have been instrumental in understanding the energetics of different mechanistic pathways. nih.gov These studies can help to predict the feasibility of various steps in the catalytic cycle, such as oxidative addition and reductive elimination, and to rationalize the observed product distributions.
Thermodynamic data for similar molecules, such as vinyl alcohol and methyl vinyl ether, have been determined through computational methods. These studies provide information on enthalpies of formation, entropies, and heat capacities, which are crucial for understanding the stability and reaction energetics of these compounds. Similar computational approaches could be applied to this compound to obtain a more quantitative understanding of its thermodynamic properties and reactivity.
The following table provides a summary of reaction conditions from a study on the photochemical synthesis of a vinyl sulfide, which can be considered analogous to the formation of this compound.
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | Cs₂CO₃ | CH₃CN | 1 | 92 |
| 2 | K₂CO₃ | CH₃CN | 1 | 75 |
| 3 | Na₂CO₃ | CH₃CN | 1 | 68 |
| 4 | Cs₂CO₃ | DMF | 1 | 85 |
| 5 | Cs₂CO₃ | DMSO | 1 | 81 |
| 6 | None | CH₃CN | 1 | 0 |
| 7 | Cs₂CO₃ (dark) | CH₃CN | 1 | 0 |
Data adapted from a study on the photochemical cross-coupling of a vinyl bromide with a thiol. brynmawr.edu
Reactivity Profiles and Chemical Transformations of 2 Chloroethenyl Sulfanyl Benzene
Reactivity at the Chloroethenyl Moiety
The chloroethenyl group in [(2-chloroethenyl)sulfanyl]benzene is a key site for various chemical transformations, including nucleophilic additions, cycloaddition reactions where it acts as a dienophile, and the generation of organometallic reagents through metalation. These reactions provide pathways to a diverse range of more complex molecules.
Nucleophilic Addition Reactions
The carbon-carbon double bond in the chloroethenyl moiety is susceptible to nucleophilic attack. This reactivity is influenced by the presence of the chlorine atom and the sulfur linkage. For instance, (E)-5-(β-chlorovinyl)sulfones, which are structurally related to this compound, undergo nucleophilic substitution with amines and thiols. researchgate.net This suggests that the chloroethenyl group can react with various nucleophiles, leading to the substitution of the chlorine atom.
Cycloaddition Reactions as Dienophiles
Vinyl sulfides, including this compound, are known to participate in cycloaddition reactions. orgsyn.org Specifically, phenyl vinyl sulfone and sulfoxide (B87167), which can be derived from the corresponding sulfide (B99878), are moderately reactive dienophiles in Diels-Alder reactions. orgsyn.org This capability allows for the construction of cyclic structures. For example, phenyl vinyl sulfone readily undergoes cycloaddition with Danishefsky's diene. orgsyn.org While direct studies on this compound as a dienophile are not extensively detailed, the reactivity of analogous vinyl sulfides and sulfones suggests its potential to engage in such transformations. The resulting cycloadducts can be further modified, making these electron-deficient olefins useful synthons in [4+2] cycloadditions. orgsyn.org
Organometallic Reagent Generation via Metalation
The generation of organometallic reagents from vinyl sulfides can be achieved through deprotonation with a strong base, creating a metallated species that can react with electrophiles. orgsyn.org The lithiation of phenyl vinyl sulfones and sulfoxides is a known route to α-(phenylsulfonyl) and α-(phenylsulfinyl)vinyllithium reagents. orgsyn.org This indicates that the vinyl protons in this compound could potentially be abstracted by a strong base to form a vinyllithium (B1195746) or other organometallic species. This intermediate could then be trapped with various electrophiles, allowing for the introduction of a wide range of functional groups at the vinyl position.
Transformations Involving the Sulfanyl (B85325) Linkage
The sulfur atom in this compound provides another handle for chemical modification, primarily through oxidation to sulfoxides and sulfones, and through desulfurization reactions that cleave the carbon-sulfur bond.
Oxidation to Sulfoxides and Sulfones
The sulfanyl group can be readily oxidized to form the corresponding sulfoxide and sulfone. Phenyl vinyl sulfide is a convenient precursor to the synthetically useful phenyl vinyl sulfoxide and phenyl vinyl sulfone. orgsyn.org The oxidation of phenyl vinyl sulfide to the sulfone can be achieved using hydrogen peroxide in glacial acetic acid. orgsyn.org This transformation is significant as it alters the electronic properties of the molecule, with the resulting sulfones being excellent Michael acceptors. orgsyn.org
Table 1: Oxidation of Phenyl Vinyl Sulfide
| Starting Material | Oxidizing Agent | Product | Reference |
|---|
Desulfurization Reactions
Desulfurization reactions offer a method to remove the sulfur-containing group, which can be a strategic step in a multi-step synthesis. Thioacetals, which are structurally related to vinyl sulfides, can be desulfurized using reagents like Raney Nickel. youtube.com This process effectively replaces the carbon-sulfur bonds with carbon-hydrogen bonds. While specific examples for the direct desulfurization of this compound are not prevalent in the provided search results, the general principles of desulfurization of organosulfur compounds suggest this as a potential transformation.
Reactivity of the Phenyl Ring
The reactivity of the phenyl ring in this compound is influenced by the electronic effects of the (2-chloroethenyl)sulfanyl substituent. This group exhibits a combination of inductive and resonance effects that dictate the regioselectivity and rate of reactions involving the aromatic nucleus.
Electrophilic Aromatic Substitution
The sulfanyl group (-S-) is generally considered an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to the ability of the sulfur atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions. latech.eduorganicchemistrytutor.comyoutube.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. While specific studies on this compound are not extensively documented, the expected outcomes can be inferred from the behavior of related aryl vinyl sulfides.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃, H₂SO₄ | 1-Nitro-2-[(2-chloroethenyl)sulfanyl]benzene and 1-Nitro-4-[(2-chloroethenyl)sulfanyl]benzene |
| Bromination | Br₂, FeBr₃ | 1-Bromo-2-[(2-chloroethenyl)sulfanyl]benzene and 1-Bromo-4-[(2-chloroethenyl)sulfanyl]benzene |
| Sulfonation | SO₃, H₂SO₄ | 2-[(2-Chloroethenyl)sulfanyl]benzenesulfonic acid and 4-[(2-Chloroethenyl)sulfanyl]benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(2-((2-Chloroethenyl)sulfanyl)phenyl)ethan-1-one and 1-(4-((2-Chloroethenyl)sulfanyl)phenyl)ethan-1-one |
It is important to note that the vinyl group itself can be reactive under certain electrophilic conditions, potentially leading to side reactions.
Directed ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of substituents. rsc.orgnih.gov
The sulfide and sulfoxide functionalities are known to act as effective DMGs. In the case of this compound, the sulfur atom can chelate with the lithium of the organolithium reagent, directing the deprotonation to one of the adjacent ortho positions on the phenyl ring.
A potential challenge in the DoM of this compound is the presence of the vinyl proton, which could also be deprotonated by a strong base. However, the acidity of the aromatic ortho-protons is often enhanced by the directing group, favoring metalation on the ring. The choice of the organolithium base and the reaction conditions, such as temperature, are crucial to achieve selective ortho-metalation over other possible deprotonation or addition reactions. koreascience.kracs.org
Following successful ortho-lithiation, the introduction of an electrophile would lead to the formation of a 1,2-disubstituted benzene (B151609) derivative.
Table 2: Potential Directed ortho-Metalation and Subsequent Electrophilic Quench of this compound
| Step | Reagents | Intermediate/Product |
| 1. ortho-Lithiation | n-BuLi or s-BuLi, TMEDA, THF, -78 °C | 2-Lithio-1-[(2-chloroethenyl)sulfanyl]benzene |
| 2. Electrophilic Quench | E⁺ (e.g., (CH₃)₃SiCl, DMF, CO₂) | 1-(Trimethylsilyl)-2-[(2-chloroethenyl)sulfanyl]benzene, 2-[(2-Chloroethenyl)sulfanyl]benzaldehyde, 2-[(2-Chloroethenyl)sulfanyl]benzoic acid |
The development of specific DoM protocols for this compound would open avenues for the synthesis of a variety of functionalized derivatives with potential applications in materials science and medicinal chemistry.
Advanced Spectroscopic and Analytical Characterization Methodologies
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating [(2-Chloroethenyl)sulfanyl]benzene from starting materials, byproducts, and solvents, as well as for quantifying its purity.
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organosulfur compounds like this compound. nih.gov Its high resolution and sensitivity make it ideal for monitoring the progress of a synthesis reaction and for determining the purity of the final product.
In a typical synthesis, such as the formation of a vinyl sulfide (B99878) from a thiol and a haloethene, small aliquots can be withdrawn from the reaction mixture over time. researchgate.net These samples are then analyzed by GC to track the consumption of reactants and the formation of the product. Following the work-up and purification, GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is used to assess the purity of the isolated compound. For instance, in the synthesis of the related compound phenyl vinyl sulfide, GC analysis was performed using a Hewlett-Packard HP-1 column (10 m × 0.53 mm × 2.65 μm) with a temperature program starting at 50°C and ramping to 250°C. orgsyn.org This method effectively separated the desired product from impurities, which were identified by GC-MS as p-bromophenyl vinyl sulfide and 2-chloroethyl phenyl sulfide. orgsyn.org
A similar GC method would be highly effective for this compound. The choice of a suitable column, often a non-polar or medium-polarity column like a DB-5 or HP-INNOWax, is crucial for good separation. acs.org Specialized detectors like the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) offer high selectivity and sensitivity for sulfur-containing compounds. wur.nl
Table 1: Illustrative GC Parameters for Analysis of a Phenyl Vinyl Sulfide Derivative
| Parameter | Value/Description | Reference |
| Instrument | Agilent 7890B GC or similar | acs.org |
| Column | HP-1 (10 m x 0.53 mm x 2.65 µm) or HP-INNOWax (60 m x 0.25 mm x 0.25 µm) | orgsyn.orgacs.org |
| Carrier Gas | Helium | acs.org |
| Injection Mode | Split/Splitless | |
| Oven Program | Example: 50°C (2 min), then 20°C/min to 250°C (8 min) | orgsyn.org |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | orgsyn.orgacs.org |
While this compound is a small molecule, its vinyl group presents the potential for polymerization or its incorporation into copolymers. acs.org Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the resulting macromolecular structures. rsc.org
Should this compound be polymerized, GPC would be employed to determine the molecular weight distribution (including the number-average molecular weight, Mn, weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn) of the resulting polymer. The analysis involves dissolving the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) or toluene) and passing it through a column packed with porous gel. Larger molecules elute faster than smaller molecules, allowing for separation based on hydrodynamic volume. The system is calibrated using polymer standards of known molecular weight, such as polystyrene. This technique is crucial for understanding how reaction conditions affect the polymer's final properties. researchgate.net
Vibrational Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. By analyzing the spectrum, one can confirm the presence of the aromatic ring, the vinyl group, the carbon-sulfur bond, and the carbon-chlorine bond. msu.edu
Based on established correlation tables and spectra of similar compounds, the following peaks can be anticipated: libretexts.org
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3100–3000 | Medium-Weak |
| Vinylic =C-H | Stretch | 3080–3020 | Medium-Weak |
| Aromatic C=C | Stretch (in-ring) | 1600–1450 | Medium, multiple bands |
| Alkene C=C | Stretch | ~1630 | Medium-Weak |
| C-S | Stretch | 710-570 | Weak |
| C-Cl | Stretch | 850–550 | Strong |
| =C-H (vinyl) | Bend (out-of-plane) | 1000-800 | Strong |
| Aromatic C-H | Bend (out-of-plane) | 770–730 and 710–690 | Strong (for monosubstituted benzene) |
The presence of a strong band in the 850-550 cm⁻¹ region would be indicative of the C-Cl stretch, while the combination of aromatic and vinylic C-H and C=C stretching frequencies would confirm the core structure. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution.
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum can be predicted based on the well-analyzed spectrum of phenyl vinyl sulfide. orgsyn.orgchemicalbook.com
The structure of this compound, C₆H₅SCH=CHCl, has two possible geometric isomers: (E) and (Z). These isomers would have distinct ¹H NMR spectra. The aromatic region would likely show a multiplet between 7.2 and 7.5 ppm integrating to 5 protons. The vinyl protons (-SCH= and =CHCl) are expected to appear as doublets due to coupling with each other. The presence of the electronegative chlorine atom on the same double bond as the proton will cause a downfield shift for the adjacent proton compared to phenyl vinyl sulfide.
For phenyl vinyl sulfide, the vinyl protons appear as a doublet of doublets (dd) at ~6.55 ppm and two doublets (d) at ~5.35 ppm. orgsyn.org For this compound, we would expect the two vinyl protons to be chemically non-equivalent and to split each other into doublets.
Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic (C₆H₅-) | 7.20–7.50 | Multiplet (m) | - | 5H |
| Vinyl (-SCH=) | 6.6–6.9 | Doublet (d) | ~7-15 (trans) or ~5-10 (cis) | 1H |
| Vinyl (=CHCl) | 6.0–6.3 | Doublet (d) | ~7-15 (trans) or ~5-10 (cis) | 1H |
Note: The exact chemical shifts and coupling constants would allow for the definitive assignment of the (E) or (Z) isomeric configuration.
Carbon-13 Nuclear Magnetic Resonance (13C NMR)
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. In the analysis of this compound, the 13C NMR spectrum provides distinct signals for each unique carbon atom in the molecule, with their chemical shifts (δ) offering insights into their local electronic environment.
The structure of this compound comprises a benzene (B151609) ring and a 2-chloroethenyl group linked by a sulfur atom. This results in eight distinct carbon environments, which are expected to produce eight signals in the 13C NMR spectrum. The chemical shifts are influenced by factors such as the electronegativity of adjacent atoms (chlorine and sulfur) and the aromaticity of the benzene ring.
The phenyl group carbons typically resonate in the aromatic region of the spectrum, generally between δ 110 and 140 ppm. The ipso-carbon (C1), directly attached to the sulfur atom, is expected to have a chemical shift influenced by the electronegativity and shielding effects of the sulfur. The ortho- (C2, C6), meta- (C3, C5), and para- (C4) carbons will exhibit distinct chemical shifts due to their relative positions to the sulfanyl (B85325) substituent.
The carbons of the chloroethenyl group are expected to appear in the vinylic region of the spectrum. The carbon atom bonded to the chlorine (Cα) will be significantly deshielded due to the electronegativity of the chlorine atom, resulting in a downfield chemical shift. The other vinylic carbon (Cβ), attached to the sulfur atom, will also have its chemical shift influenced by the adjacent heteroatom.
A predicted 13C NMR spectrum for this compound suggests the following approximate chemical shifts. It is important to note that these are theoretical values and actual experimental values may vary.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C1 (ipso) | 134.5 |
| C2, C6 (ortho) | 129.8 |
| C3, C5 (meta) | 129.2 |
| C4 (para) | 127.1 |
| Cα (=CHCl) | 124.5 |
| Cβ (=CHS) | 117.9 |
Advanced Multidimensional NMR Techniques
To further elucidate the complex structure and confirm the assignments made from one-dimensional (1D) NMR spectra, advanced multidimensional NMR techniques are employed. These experiments correlate signals from different nuclei, providing a more comprehensive picture of the molecular connectivity and spatial relationships.
For this compound, several 2D NMR experiments would be particularly informative:
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon-13 nuclei. It would definitively link the proton signals of the benzene ring and the ethenyl group to their corresponding carbon signals, confirming the assignments made in the 1H and 13C NMR spectra.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for establishing the connectivity across the sulfur atom. For instance, correlations would be expected between the protons of the ethenyl group and the ipso-carbon of the benzene ring, and between the ortho-protons of the benzene ring and the β-carbon of the ethenyl group.
Correlation Spectroscopy (COSY): A COSY spectrum reveals proton-proton couplings within the same spin system. In the case of this compound, it would show correlations between the adjacent protons on the benzene ring (ortho, meta, and para) and could potentially show a weak correlation between the two vinylic protons, depending on the magnitude of their coupling constant.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of nuclei. For [(2--Chloroethenyl)sulfanyl]benzene, NOESY could help determine the preferred conformation around the C-S bond by showing through-space interactions between the protons of the ethenyl group and the ortho-protons of the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C8H7ClS), the molecular weight can be calculated based on the atomic masses of its constituent elements.
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M+) corresponding to its molecular weight. Due to the presence of chlorine, which has two stable isotopes (35Cl and 37Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic M+ and M+2 isotopic pattern.
Upon ionization, the molecule will fragment in a predictable manner, providing valuable structural information. Key fragmentation pathways may include:
Loss of a chlorine radical (•Cl) to form a [M-Cl]+ fragment.
Cleavage of the C-S bond, leading to the formation of a benzenethiolate (B8638828) radical cation ([C6H5S]•+) or a chloroethenyl radical.
Fragmentation of the benzene ring, leading to smaller aromatic cations.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | m/z (for 35Cl) | Identity |
| [C8H7ClS]+• | 170 | Molecular Ion (M+) |
| [C8H7S]+ | 135 | [M-Cl]+ |
| [C6H5S]+ | 109 | Phenylsulfanyl cation |
| [C6H5]+ | 77 | Phenyl cation |
| [C2H2Cl]+ | 61 | Chloroethenyl cation |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements present in a compound. This data is crucial for confirming the empirical and molecular formula of a newly synthesized or isolated compound. For this compound, with the molecular formula C8H7ClS, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, chlorine, and sulfur.
The calculated elemental composition serves as a benchmark against which experimentally determined values are compared. A close agreement between the theoretical and experimental values provides strong evidence for the purity and proposed formula of the compound.
Table 3: Theoretical Elemental Composition of this compound (C8H7ClS)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon (C) | 12.01 | 8 | 96.08 | 56.30 |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.14 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 20.78 |
| Sulfur (S) | 32.07 | 1 | 32.07 | 18.79 |
| Total | 170.656 | 100.00 |
Applications and Synthetic Utility in Organic Synthesis
[(2-Chloroethenyl)sulfanyl]benzene as a Versatile Synthetic Building Block
This compound, while not as extensively studied as some other vinyl sulfides, possesses inherent reactivity that makes it a valuable intermediate in organic synthesis. The electron-rich nature of the vinyl sulfide (B99878) moiety makes it susceptible to a variety of chemical transformations. The presence of the chlorine atom provides an additional site for reactivity, potentially allowing for cross-coupling reactions or nucleophilic substitutions.
The synthetic utility of vinyl sulfides, in general, is well-established. They can participate in cycloaddition reactions and can be deprotonated to form α-metallated sulfides that react with various electrophiles. orgsyn.org This underlying reactivity is extrapolated to this compound, suggesting its potential in similar transformations.
Precursor to Functionalized Vinyl Sulfones and Sulfoxides
One of the most significant applications of vinyl sulfides is their role as precursors to vinyl sulfones and vinyl sulfoxides. These transformations are typically achieved through oxidation of the sulfide.
Vinyl Sulfones: The oxidation of the sulfide in this compound would yield the corresponding vinyl sulfone. Vinyl sulfones are powerful Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles, including enolates, organometallics, and amines. orgsyn.orgscripps.edu They also function as dienophiles in Diels-Alder reactions. orgsyn.org The general transformation from a vinyl sulfide to a vinyl sulfone is often accomplished using oxidizing agents like hydrogen peroxide. orgsyn.orgwikipedia.org
Vinyl Sulfoxides: Milder oxidation of this compound would lead to the formation of the corresponding vinyl sulfoxide (B87167). Phenyl vinyl sulfoxide is a known reagent in organic synthesis, acting as an acetylene (B1199291) equivalent in cycloaddition reactions. enamine.net It can also be deprotonated to form an α-sulfinyl carbanion, which can then be used in various carbon-carbon bond-forming reactions. enamine.net The oxidation of phenyl vinyl sulfide to phenyl vinyl sulfoxide can be achieved using reagents like m-chloroperbenzoic acid (mCPBA). orgsyn.org
The conversion of this compound to its corresponding sulfone and sulfoxide opens up a vast array of synthetic possibilities, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks.
Table 1: Oxidation of Vinyl Sulfides
| Starting Material | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| Phenyl vinyl sulfide | Hydrogen Peroxide | Phenyl vinyl sulfone | orgsyn.org |
| Phenyl vinyl sulfide | m-Chloroperbenzoic acid | Phenyl vinyl sulfoxide | orgsyn.org |
Intermediate in the Synthesis of Stereodefined Alkenes
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry. Vinyl sulfides, including this compound, can serve as intermediates in the synthesis of stereodefined alkenes. The geometry of the vinyl sulfide can often be controlled during its synthesis or manipulated in subsequent reactions.
For instance, the Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, can be applied to vinyl sulfides. While vinyl sulfides can sometimes act as catalyst poisons, with the appropriate choice of catalyst and ligands, selective arylation of the vinyl sulfide can be achieved, leading to the formation of substituted alkenes with defined stereochemistry. organic-chemistry.orgthieme-connect.com Furthermore, stereoselective methods for the synthesis of vinyl sulfides themselves, such as photochemical cross-coupling between thiols and alkenyl halides, can provide access to specific isomers of this compound. nih.govrsc.org The addition of sulfonyl chlorides to acetylenes can also lead to the stereoselective formation of β-chlorovinyl sulfones, which are structurally related to the oxidation product of this compound. researchgate.net
Role in Organometallic Reagent Synthesis and Application
Organometallic reagents are indispensable tools in organic synthesis for the formation of carbon-carbon bonds. While there is limited specific information on the direct conversion of this compound into an organometallic reagent, the general reactivity of vinyl halides suggests that it could potentially undergo metal-halogen exchange to form a vinyl organometallic species.
More commonly, vinyl sulfides and their derivatives react with organometallic reagents. As mentioned earlier, vinyl sulfones, derived from the oxidation of this compound, are excellent Michael acceptors for organometallic compounds. orgsyn.org This reaction allows for the conjugate addition of alkyl, aryl, or vinyl groups from organocuprates or other soft organometallic reagents.
Development of Materials with Specific Properties
The presence of the phenyl group and the sulfur atom could impart unique optical, electronic, or thermal properties to a polymer derived from this monomer. For instance, the copolymerization of related trisubstituted ethylenes with vinyl benzene (B151609) has been shown to produce materials with specific characteristics. nih.gov The development of polymers from sulfur-containing monomers is of interest for applications in areas such as optical materials, high refractive index polymers, and specialty elastomers.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic landscape of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock, Møller-Plesset perturbation theory, and Coupled Cluster) are employed to determine properties like molecular orbital energies, electron density distribution, and the energies of different geometric isomers (E/Z isomers) and conformers.
For [(2-Chloroethenyl)sulfanyl]benzene, these calculations would reveal the distribution of electronic charge across the molecule, highlighting the influence of the electron-withdrawing chloro group and the sulfur atom on the phenyl ring and the vinyl group. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the molecule's reactivity and its behavior in chemical reactions.
Molecular Dynamics Simulations for Conformational Analysis
In the case of this compound, MD simulations would provide a dynamic picture of the molecule's shape, including the orientation of the chloroethenyl group relative to the phenyl ring. This information is critical for understanding its interactions with other molecules and its potential biological activity.
Specific molecular dynamics simulation studies focused on the conformational analysis of this compound have not been identified in the current scientific literature.
Theoretical Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical predictions would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Calculation of the chemical shifts (δ) for the ¹H and ¹³C nuclei. These predictions are highly sensitive to the electronic environment of each atom and the molecule's conformation.
Infrared (IR) Spectroscopy: Calculation of the vibrational frequencies and their corresponding intensities. This would help in assigning the characteristic absorption bands in an experimental IR spectrum, such as the C=C stretching of the vinyl group, the C-Cl stretching, and the various vibrations of the phenyl ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Prediction of the electronic transitions and their corresponding wavelengths (λ_max). This provides insight into the electronic structure and the chromophores present in the molecule.
While experimental spectroscopic data for related compounds exist, specific, in-depth theoretical predictions of the spectroscopic parameters for this compound are not documented in publicly accessible research.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by identifying the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, such studies could investigate various potential reactions, including:
Nucleophilic substitution reactions: Modeling the displacement of the chlorine atom by a nucleophile.
Electrophilic addition reactions: Investigating the addition of electrophiles to the carbon-carbon double bond.
Oxidation reactions: Studying the oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or sulfone.
By calculating the activation energies for these potential reaction pathways, computational models can predict the most likely reaction products under different conditions.
Detailed computational studies modeling the reaction mechanisms and transition states specifically involving this compound are not available in the current body of scientific literature.
Concluding Remarks and Future Research Perspectives
Summary of Current Research Landscape
The current body of scientific literature and chemical databases reveals that the compound [(2-Chloroethenyl)sulfanyl]benzene is a sparsely documented molecule. Publicly accessible information regarding its synthesis, physical and chemical properties, and specific applications is notably limited. While related compounds such as phenyl vinyl sulfide (B99878), (2-chloroethyl)benzene, and phenyl vinyl sulfone are well-characterized, this compound itself appears to be a novel or significantly under-researched chemical entity. nih.govsigmaaldrich.comsigmaaldrich.com This scarcity of data underscores a significant gap in the field of organosulfur and organochlorine chemistry, presenting a landscape ripe for foundational research and discovery.
Identification of Unexplored Research Avenues
The unique trifunctional structure of this compound—comprising a phenyl ring, a thioether linkage, and a chloroethenyl group—suggests numerous avenues for future investigation.
Synthetic Methodologies: A primary research objective would be the development of efficient and selective synthetic routes. Plausible strategies could include the base-catalyzed addition of thiophenol to chloroacetylene or the regioselective chlorination of phenyl vinyl sulfide. Another viable path could involve elimination reactions from precursors like [(2,2-dichloroethyl)sulfanyl]benzene. Investigating the conditions to control the stereochemistry (E/Z isomerism) of the chloroethenyl group would be a crucial aspect of this research.
Reaction Chemistry and Mechanistic Studies: The compound's reactivity is a significant unexplored domain. Research could focus on:
Cross-Coupling Reactions: The vinylic chloride moiety presents an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of complex molecular architectures.
Oxidation of the Sulfide: The thioether can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These derivatives, particularly the vinyl sulfone, are known to be potent Michael acceptors with significant applications in organic synthesis and medicinal chemistry. nih.govresearchgate.net
Polymerization: The vinyl group makes this compound a potential monomer for radical, cationic, or anionic polymerization. The resulting polymers would possess a unique combination of a sulfur-containing backbone and reactive chlorine pendants, which could be used for post-polymerization functionalization.
Spectroscopic and Physicochemical Characterization: A fundamental but essential avenue is the complete characterization of the molecule. This includes detailed analysis using NMR spectroscopy, mass spectrometry, and infrared spectroscopy, as well as the determination of key physical properties such as melting point, boiling point, and solubility.
Potential for Sustainable and Green Synthetic Routes
Future synthetic research should prioritize the principles of green chemistry. The development of sustainable pathways for producing this compound and its derivatives is a key opportunity.
Catalysis: Employing catalysts based on earth-abundant and non-toxic metals like copper or iron for its synthesis, particularly in cross-coupling reactions, would be a greener alternative to precious metals like palladium. organic-chemistry.org
Atom Economy: Designing synthetic routes with high atom economy, such as the direct addition of thiophenols to chloro-alkyne precursors, would minimize waste. researchgate.net
Green Reaction Conditions: The exploration of photocatalytic or electrochemical methods could provide access to this compound under mild, ambient conditions, using light or electricity as sustainable energy sources. acs.orgnih.gov Such methods often reduce the need for harsh reagents and high temperatures.
Alternative Solvents: Investigating the use of benign solvents like water, ethanol, or even solvent-free reaction conditions would significantly enhance the environmental profile of any developed synthesis. researchgate.netacs.org
Emerging Applications and Interdisciplinary Research Opportunities
The unique structural features of this compound open doors to a variety of potential applications and interdisciplinary collaborations.
Medicinal Chemistry: Vinyl sulfones and related Michael acceptors are of great interest as covalent inhibitors for enzymes, particularly cysteine proteases. nih.govresearchgate.netnih.gov The synthesis of the sulfone analogue of this compound could lead to new therapeutic agents. Its structure could be a valuable scaffold for designing drug candidates in areas such as oncology and infectious diseases.
Materials Science: As a monomer, this compound could be used to create novel polymers with tailored properties. The sulfur atom can enhance refractive index and conductivity, while the chlorine atom offers a site for cross-linking or functionalization. These polymers could find applications in advanced coatings, optical materials, or electronic devices.
Agrochemicals: The presence of both a thioether and a chloro-aromatic system, common toxophores in agrochemicals, suggests that this compound could serve as a lead structure for the development of new herbicides, fungicides, or pesticides.
Synthetic Chemistry: The compound is a versatile building block. The orthogonal reactivity of its functional groups—electrophilic aromatic substitution on the ring, nucleophilic substitution or coupling at the C-Cl bond, and oxidation at the sulfur—makes it a valuable intermediate for the synthesis of complex, multifunctional molecules and heterocyclic systems. organic-chemistry.org
Q & A
Q. How does the steric and electronic environment of the sulfanyl group influence regioselectivity in subsequent reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
